molecular formula C15H23BO3 B6304469 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester CAS No. 2121514-86-9

2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester

Cat. No.: B6304469
CAS No.: 2121514-86-9
M. Wt: 262.15 g/mol
InChI Key: SPGZIBWXOWOIOP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C15H23BO3 and a molecular weight of 262.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester typically involves the reaction of 2,5-dimethyl-4-hydroxymethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.

Major Products:

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Hydrolysis: Boronic acids.

Scientific Research Applications

2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester has diverse applications in scientific research:

    Organic Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds.

    Medicinal Chemistry: Investigated for its potential in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Materials Science: Employed in the development of advanced materials, including polymers and sensors.

    Biology: Studied for its role in the design of boron-based drug delivery systems and as a boron carrier for neutron capture therapy.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester primarily involves its reactivity as a boronic ester. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s ability to form stable complexes with diols and other nucleophiles underlies its utility in various chemical transformations .

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Methylphenylboronic acid pinacol ester
  • 2,4-Dimethylphenylboronic acid pinacol ester

Comparison: 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is unique due to the presence of both methyl and hydroxymethyl groups on the aromatic ring, which can influence its reactivity and stability. Compared to other boronic esters, it offers distinct advantages in terms of selectivity and functional group compatibility in various chemical reactions .

Properties

IUPAC Name

[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-10-8-13(11(2)7-12(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8,17H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGZIBWXOWOIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136930
Record name Benzenemethanol, 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-86-9
Record name Benzenemethanol, 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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